(4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol
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Overview
Description
(4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C12H16N2O It features a pyrrolidine ring substituted with a pyridine ring and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Pyridine: The pyridine ring is introduced via a substitution reaction, often using a halogenated pyridine derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can undergo reduction to form a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-4-(pyridin-2-yl)pyrrolidin-3-yl)methanol
- (4-Methyl-4-(pyridin-4-yl)pyrrolidin-3-yl)methanol
- (4-Methyl-4-(pyridin-3-yl)piperidin-3-yl)methanol
Uniqueness
(4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
(4-methyl-4-pyridin-3-ylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c1-11(8-13-6-10(11)7-14)9-3-2-4-12-5-9/h2-5,10,13-14H,6-8H2,1H3 |
InChI Key |
MSZWKPMDSPWSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1CO)C2=CN=CC=C2 |
Origin of Product |
United States |
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